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Compound of Interest

Compound Name: 3-Formyl-4-nitrobenzonitrile

Cat. No.: B116582 Get Quote

3-Formyl-4-nitrobenzonitrile is a multifunctional aromatic compound featuring a benzonitrile

core substituted with a formyl (-CHO) and a nitro (-NO₂) group. Its unique electronic and

structural characteristics make it a valuable building block in medicinal chemistry and the

synthesis of complex organic molecules. A thorough understanding of its solubility and stability

is paramount for its effective handling, formulation, and application in research and

development.

The presence of a polar nitro group, a hydrogen-bond-accepting formyl group, and a nitrile

group, combined with an aromatic ring, results in a molecule with moderate polarity. This

structural complexity dictates its interaction with various solvents and its susceptibility to

degradation under different environmental conditions.

Table 1: Core Physicochemical Properties of 3-Formyl-4-nitrobenzonitrile
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Property Value Source(s)

IUPAC Name 3-formyl-4-nitrobenzonitrile [1]

CAS Number 90178-82-8 [1][2]

Molecular Formula C₈H₄N₂O₃ [1][2]

Molecular Weight 176.13 g/mol [1][2]

LogP (Computed) 1.28 - 1.5 [1][2]

Topological Polar Surface Area

(TPSA)
84 Å² [2]

Storage Recommendation
2-8°C, stored under an inert

atmosphere (e.g., nitrogen)
[2][3]

Solubility Profile: A Theoretical and Practical
Approach
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical

parameter that influences its bioavailability, formulation development, and reaction kinetics. The

computed LogP value of ~1.3-1.5 suggests that 3-Formyl-4-nitrobenzonitrile has limited

solubility in aqueous media and preferential solubility in organic solvents.[1][2]

Causality Behind Solvent Selection
The choice of solvents for solubility screening should be systematic, covering a range of

polarities and hydrogen bonding capabilities.

Non-Polar Solvents (e.g., Heptane, Toluene): Solubility is expected to be low due to the polar

nature of the formyl and nitro groups.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane): These

solvents are anticipated to be effective. For the related compound 4-nitrobenzonitrile, good

solubility is observed in acetone, DCM, and ethyl acetate.[4] The carbonyl and nitrile groups

of the solute can interact favorably with the dipoles of these solvents.
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Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Alcohols are likely to be good

solvents due to their ability to hydrogen bond with the oxygen atoms of the nitro and formyl

groups. Solubility in water is expected to be limited, a common characteristic for many

organic compounds with a significant hydrocarbon framework.[4]

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the

thermodynamic equilibrium solubility of 3-Formyl-4-nitrobenzonitrile. The underlying principle

is to create a saturated solution and then quantify the amount of dissolved solute.

Methodology:

Preparation: Add an excess amount of solid 3-Formyl-4-nitrobenzonitrile to a series of

vials, each containing a precisely measured volume of a selected solvent (e.g., water,

phosphate buffer pH 7.4, acetonitrile, methanol). The excess solid is crucial to ensure

equilibrium with the saturated solution.

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g.,

25°C and 37°C) using a shaker or rotator. The system should be allowed to reach

equilibrium, which can take 24 to 72 hours. Visual confirmation of excess solid remaining at

the end of the experiment is a self-validating check for saturation.

Sample Collection & Preparation: Once equilibrium is reached, allow the vials to stand

undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

Phase Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF

or PTFE) to remove all undissolved micro-particulates. This step is critical to prevent

artificially high solubility readings.

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration

within the calibrated range of the analytical method.

Quantification: Analyze the diluted sample using a validated analytical method, typically RP-

HPLC with UV detection (detailed in Section 4).
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Calculation: Determine the concentration in the original saturated solution by applying the

dilution factor. The result is reported in units such as mg/mL or µg/mL.

Workflow for Solubility Determination
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Caption: Workflow for equilibrium solubility determination.
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Stability Profile and Degradation Pathways
Understanding the chemical stability of 3-Formyl-4-nitrobenzonitrile is crucial for defining

storage conditions, shelf-life, and identifying potential impurities that may arise during

manufacturing or formulation. Forced degradation (stress testing) is the cornerstone of a

stability investigation.

Potential Degradation Pathways
The molecule's functional groups suggest several potential degradation routes:

Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions

to form a carboxylic acid (3-carboxy-4-nitrobenzaldehyde) via an intermediate amide.

Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, especially in the presence

of oxidizing agents or light, yielding the corresponding carboxylic acid (5-cyano-2-

nitrobenzoic acid).

Reduction: The nitro group (-NO₂) can be reduced to a nitroso, hydroxylamine, or ultimately

an amino group (3-formyl-4-aminobenzonitrile). This is a common pathway for nitroaromatic

compounds.

Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to UV or

visible light can induce complex degradation pathways.
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Caption: Potential degradation pathways for the compound.

Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to stress testing, designed to generate potential

degradation products and assess the intrinsic stability of the molecule.

Methodology:

Stock Solution Preparation: Prepare a stock solution of 3-Formyl-4-nitrobenzonitrile in a

suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate

for a defined period (e.g., 24-48 hours). A parallel control sample (stock solution in solvent)

should be run for comparison.

Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature (basic conditions

are often more aggressive).
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Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from

light.

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).

For solid-state thermal stress, store the neat powder under the same conditions.

Photostability: Expose the stock solution (in a quartz cuvette) and solid powder to a light

source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt

hours/m²).

Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent

damage to the HPLC column.

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC

method (see Section 4). The method must be able to resolve the parent peak from all major

degradation products.

Data Evaluation:

Calculate the percentage of degradation for the parent compound.

Determine the relative retention times (RRT) of the degradation products.

If coupled with a mass spectrometer (LC-MS), tentative structures of the degradants can

be elucidated.[5]

Workflow for Forced Degradation Studies
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Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies for Quantification
A robust, validated analytical method is essential for accurate quantification in both solubility

and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of

choice for non-volatile, UV-active compounds like 3-Formyl-4-nitrobenzonitrile.[6]

Protocol: RP-HPLC Method Development and Validation
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Objective: To develop a stability-indicating Reverse-Phase HPLC (RP-HPLC) method capable

of separating the parent compound from its potential degradation products and impurities.

A. Method Development:

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is

a versatile choice for moderately polar compounds.

Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) by

running a UV scan of the compound in the mobile phase. Nitroaromatic compounds typically

have strong absorbance in the 250-270 nm range.[6]

Mobile Phase Optimization:

Begin with a simple isocratic mobile phase, such as Acetonitrile:Water (50:50 v/v). An

acidic modifier like 0.1% formic acid or phosphoric acid is often added to improve peak

shape by suppressing the ionization of any acidic/basic functional groups.

Inject a mixture of the parent compound and stressed samples.

If co-elution occurs, develop a gradient method. For example, start with a lower

percentage of the organic solvent (e.g., 30% Acetonitrile) and ramp up to a higher

percentage (e.g., 90% Acetonitrile) over 10-15 minutes. This will help elute more retained

impurities.

Optimization: Adjust flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to

achieve optimal resolution and analysis time.

B. Method Validation (ICH Q2(R1) Principles):

Specificity: Demonstrate that the method can unequivocally assess the analyte in the

presence of its degradation products. Analyze stressed samples to ensure all degradant

peaks are well-resolved from the parent peak (resolution > 1.5).

Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5-150

µg/mL). Plot the peak area versus concentration and perform a linear regression. The

correlation coefficient (r²) should be > 0.999.
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Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known

amounts of the compound at different concentration levels (e.g., 80%, 100%, 120% of the

target concentration). The recovery should typically be within 98-102%.

Precision:

Repeatability (Intra-day): Analyze multiple preparations (n=6) of a single sample on the

same day.

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different

analyst or instrument.

The relative standard deviation (RSD) for both should be < 2%.

Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration

of the analyte that can be reliably quantified (LOQ) and detected (LOD), typically based on

signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).

Data Interpretation and Reporting
Solubility Data: Results should be compiled into a clear table, reporting the mean solubility

(e.g., in mg/mL) and standard deviation for each solvent and temperature condition.

Stability Data: Summarize the results of the forced degradation study in a table. Include the

stress condition, duration, percentage of parent compound remaining, and the number and

relative peak areas of major degradation products. This summary provides a clear, at-a-glance

overview of the compound's lability under different stresses.

Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility and

stability of 3-Formyl-4-nitrobenzonitrile. By integrating theoretical knowledge with detailed,

self-validating experimental protocols, researchers can generate high-quality, reliable data. This

information is fundamental to guiding downstream activities, including reaction optimization,

formulation design, and regulatory submissions, ensuring the successful application of this

versatile chemical intermediate in scientific and developmental pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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